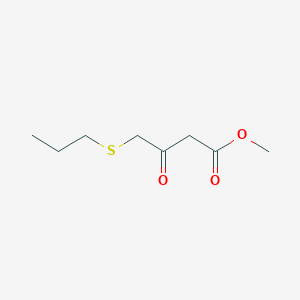
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by a cyclohexa-1,3-diene ring substituted with a butyl ester group and an isopropyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexa-1,3-diene ring to single bonds, forming cyclohexane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the ester and isopropyl groups.
Cyclohexane: A fully saturated analog with no double bonds.
Butyl cyclohexane carboxylate: An ester derivative without the diene structure.
Uniqueness
Butyl 4-(propan-2-yl)cyclohexa-1,3-diene-1-carboxylate is unique due to its combination of a cyclohexa-1,3-diene ring with both an ester and an isopropyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
116472-05-0 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
butyl 4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-4-5-10-16-14(15)13-8-6-12(7-9-13)11(2)3/h6,8,11H,4-5,7,9-10H2,1-3H3 |
InChI-Schlüssel |
KCOQFDOOHOWDSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(CC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14305544.png)

![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

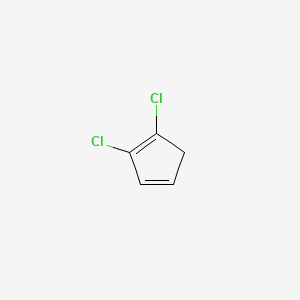
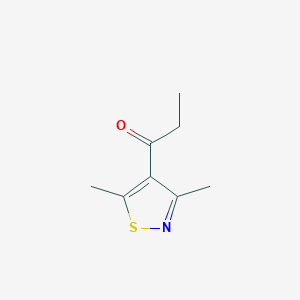
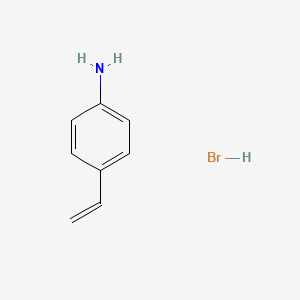


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
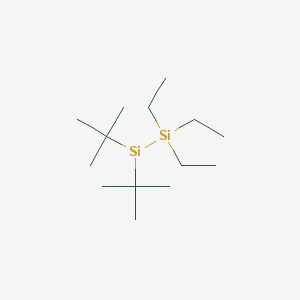
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
